N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .Physical and Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Research has identified novel thiazole derivatives, including structures similar to the specified compound, demonstrating significant antimicrobial activity against various bacterial and fungal pathogens. Additionally, these compounds have been evaluated for their cytotoxic activity against cancer cell lines, offering potential avenues for the development of new anticancer agents. The study by Dawbaa et al. (2021) found that certain thiazole derivatives showed high antibacterial and anticandidal effects, as well as cytotoxicity against human leukemia cells, indicating their potential for therapeutic applications in combating microbial infections and cancer (Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).
Synthesis and Chemical Properties
The chemical synthesis and properties of related compounds have been extensively studied. For example, research by Ohkata, Kohichi Takee, & Akiba (1985) focused on the alkylation and oxidation of similar thiazole structures, providing insights into their chemical behavior and potential for further modification. These studies contribute to understanding the fundamental chemistry that underpins the potential applications of these compounds in various scientific domains (Ohkata, Kohichi. Takee, & Akiba, 1985).
Herbicidal Activity
Anticonvulsant Studies
There's also interest in the anticonvulsant properties of thiazole derivatives. For instance, the work by Idris, Ayeni, & Sallau (2011) on N-Benzyl-3-[(Chlorophenyl) Amino] propanamides showed that these compounds exhibited promising efficacy in seizure models, highlighting the therapeutic potential of thiazole derivatives, including the specified compound, in the treatment of epilepsy (Idris, Ayeni, & Sallau, 2011).
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that many non-steroidal anti-inflammatory drugs (nsaids) operate by suppressing the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that many NSAIDs inhibit the COX enzymes, which are crucial in this pathway . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Compounds with a similar thiazole scaffold have been found to have diverse biological activities, including anti-inflammatory effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O2S/c1-19-15-22(29)16-25-27(19)30-28(34-25)31(18-23-13-8-14-33-23)26(32)17-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,15-16,23-24H,8,13-14,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQPCLFJWXNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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